Physicochemical properties of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
Physicochemical properties of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a chemical compound featuring a thiophene ring, an amide linkage, and a reactive chloroacetyl group. This unique combination of functional groups makes it a molecule of interest for further chemical synthesis and potential applications in drug discovery and materials science. The thiophene moiety is a well-known pharmacophore present in numerous approved drugs, imparting diverse biological activities.[1] The chloroacetamide group, on the other hand, provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of other functional groups.[2]
This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and the predicted spectroscopic and reactivity profile of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related compounds and predictive cheminformatics tools to offer a robust profile for research and development purposes.
Chemical Identity and Structure
The fundamental identity of a molecule is defined by its structure and nomenclature.
Table 1: Chemical Identifiers for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
| Identifier | Value |
| IUPAC Name | 2-chloro-N-[(3-methylthiophen-2-yl)methyl]acetamide |
| CAS Number | 1306603-04-2 |
| Molecular Formula | C₈H₁₀ClNOS |
| Molecular Weight | 203.69 g/mol |
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// Positioning N [pos="0,0!"]; C1 [pos="-1,-0.5!"]; O1 [pos="-1,-1.5!"]; C2 [pos="1,-0.5!"]; Cl [pos="1,-1.5!"]; C3 [pos="-2,0.5!"]; Thio [pos="-3.5,0.5!"]; C4 [pos="-3,-1!"]; C5 [pos="-2,-1!"]; C7 [pos="-4,-0.25!"]; C6 [pos="-4.5,-1!"]; H_N [pos="0,0.5!"];
// Bonds N -- C1 [label=""]; C1 -- O1 [label="", style=double]; N -- C2 [label=""]; C2 -- Cl [label=""]; N -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- Thio [label=""]; Thio -- C7 [label=""]; C7 -- C5 [label="", style=double]; C5 -- C4 [label=""]; C7 -- C6 [label=""]; N -- H_N [label=""]; }
Caption: 2D structure of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.
Proposed Synthesis
A plausible and efficient synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide involves a two-step process starting from 3-methyl-2-thenyl alcohol. The first step is the conversion of the alcohol to the corresponding amine, followed by N-acylation with chloroacetyl chloride.
Caption: Proposed synthetic pathway for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.
Step-by-Step Experimental Protocol
Part A: Synthesis of (3-methylthiophen-2-yl)methanamine
This procedure is adapted from a similar synthesis of a related compound.[3]
-
Dissolve 3-methyl-2-thenyl alcohol (1 equivalent) and triethylamine (1.3 equivalents) in dichloromethane (DCM) at -15 °C.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise, maintaining the temperature between -15 °C and -10 °C.
-
Stir the reaction mixture at this temperature for 30 minutes.
-
Pour the reaction mixture into ice water and separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
In a separate flask, prepare a solution of dimethylamine (excess) in ethanol.
-
Add the dried organic layer dropwise to the dimethylamine solution with ice-cooling.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to 10 with potassium carbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous potassium carbonate.
-
Purify the crude product by distillation under reduced pressure to obtain (3-methylthiophen-2-yl)methanamine.
Part B: Synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
This is a general procedure for the N-acylation of primary amines.[4][5]
-
Dissolve (3-methylthiophen-2-yl)methanamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.
Physicochemical Properties (Predicted)
Due to the absence of extensive experimental data, the following physicochemical properties are based on high-quality computational predictions. These values provide a valuable estimation for experimental design and modeling.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 203.69 g/mol | Echemi |
| XLogP3 | 1.7 | Echemi |
| Hydrogen Bond Donor Count | 1 | Echemi |
| Hydrogen Bond Acceptor Count | 2 | Echemi |
| Rotatable Bond Count | 3 | Echemi |
| Topological Polar Surface Area | 57.3 Ų | Echemi |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility | Not available | - |
Spectroscopic Profile (Predicted)
The structural features of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide suggest a distinct spectroscopic signature. The following are the expected features in its NMR and IR spectra based on analogous compounds.
1H NMR Spectroscopy
The expected proton NMR chemical shifts (in ppm, relative to TMS) are as follows:
-
δ 7.0-7.2 (d, 1H): Thiophene ring proton (H5).
-
δ 6.8-6.9 (d, 1H): Thiophene ring proton (H4).
-
δ 6.0-7.0 (br s, 1H): Amide N-H proton. The chemical shift can vary depending on the solvent and concentration.
-
δ 4.5-4.7 (d, 2H): Methylene protons (-CH₂-NH-).
-
δ 4.1-4.3 (s, 2H): Methylene protons (-CO-CH₂-Cl).[5]
-
δ 2.1-2.3 (s, 3H): Methyl protons on the thiophene ring.
13C NMR Spectroscopy
The predicted carbon NMR chemical shifts are:
-
δ 165-168: Amide carbonyl carbon (C=O).[5]
-
δ 135-140: Quaternary carbon of the thiophene ring (C2).
-
δ 130-135: Quaternary carbon of the thiophene ring (C3).
-
δ 125-130: Thiophene ring carbon (C5).
-
δ 120-125: Thiophene ring carbon (C4).
-
δ 40-45: Methylene carbon adjacent to chlorine (-CH₂-Cl).
-
δ 35-40: Methylene carbon adjacent to nitrogen (-CH₂-NH-).
-
δ 13-16: Methyl carbon on the thiophene ring.
Infrared (IR) Spectroscopy
The characteristic IR absorption bands (in cm⁻¹) are expected in the following regions:[6][7]
-
3300-3500 cm⁻¹ (m): N-H stretching vibration of the secondary amide.
-
3100-3000 cm⁻¹ (w): C-H stretching of the thiophene ring.
-
2950-2850 cm⁻¹ (m): C-H stretching of the methylene and methyl groups.
-
1640-1680 cm⁻¹ (s): C=O stretching (Amide I band).
-
1510-1570 cm⁻¹ (m): N-H bending (Amide II band).
-
1400-1450 cm⁻¹ (m): C-H bending of the methylene and methyl groups.
-
650-800 cm⁻¹ (s): C-Cl stretching.
Reactivity and Potential Applications
The chemical reactivity of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine. This makes the compound an excellent substrate for SN2 reactions with a variety of nucleophiles.[2][8]
-
Reactions with Nucleophiles: It is expected to react readily with sulfur, nitrogen, and oxygen nucleophiles. For instance, reaction with thiols would yield thioethers, while reaction with amines would lead to the corresponding diamine derivatives. These reactions are valuable for building more complex molecular scaffolds.[9]
-
Potential Biological Activity: Thiophene and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11] The chloroacetamide moiety is also found in some biologically active molecules and can act as a covalent inhibitor by reacting with nucleophilic residues (like cysteine) in enzymes.[12] The combination of these two pharmacophores suggests that 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide could be a valuable starting point for the synthesis of novel therapeutic agents.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with care, following standard laboratory safety procedures. Chloroacetamides are generally considered to be irritants and lachrymatory. Therefore, it is recommended to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a molecule with significant potential for synthetic and medicinal chemistry. Although experimental data is limited, this guide provides a robust, albeit largely predictive, overview of its physicochemical properties, a feasible synthetic route, and its expected spectroscopic and reactivity characteristics. The presence of a reactive chloroacetyl group and a biologically relevant thiophene core makes it an attractive building block for the development of novel compounds with potential applications in various fields of chemical research. Further experimental validation of the properties outlined in this guide is warranted to fully explore the potential of this compound.
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